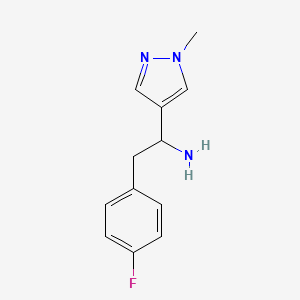

2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic drug that belongs to the amphetamine class of psychoactive substances. It has been used recreationally as a designer drug due to its stimulant and euphoric effects. However, 4-FA has also garnered attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

A notable area of research involves the synthesis and structural characterization of compounds with similar frameworks to 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine. For instance, Pejchal et al. (2015) focused on the synthesis of novel amides by condensing 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which were then analyzed for antibacterial and antifungal activity, showing activity comparable to standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, Nagamani et al. (2018) synthesized novel propan-1-ones and evaluated their antimicrobial activity, contributing to the development of potential therapeutic agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Antimicrobial and Antifungal Activities

Research on compounds structurally related to this compound often includes evaluation of their antimicrobial and antifungal properties. For example, the study by Pejchal et al. (2015) found that certain synthesized compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents.

Pharmacological Applications

Further research delves into the pharmacological applications of related compounds. A study by Vanover et al. (2006) on ACP-103, a compound with a similar interest in the role of 5-hydroxytryptamine receptors, underscores the potential of such chemicals in developing novel therapeutic strategies for conditions like psychosis (Vanover, Weiner, Makhay, Veinbergs, Gardell, Lameh, Del Tredici, Piu, Schiffer, Ott, Burstein, Uldam, Thygesen, Schlienger, Andersson, Son, Harvey, Powell, Geyer, Tolf, Brann, & Davis, 2006).

Material Science and Chemistry

In material science and chemistry, the focus is on the synthesis and characterization of new compounds, investigating their physical properties and potential applications. The synthesis of 1-cyclohexyl-2-(4''-halobiphenyl-4'-yl)ethanes by Takatsu, Takeuchi, & Satō (1983), which show nematic phases, is an example of research contributing to the development of materials with specific desired properties (Takatsu, Takeuchi, & Satō, 1983).

properties

IUPAC Name |

2-(4-fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-16-8-10(7-15-16)12(14)6-9-2-4-11(13)5-3-9/h2-5,7-8,12H,6,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRMKHIHZFMJAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CC2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1152554-04-5 |

Source

|

| Record name | 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2655276.png)

![4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2655283.png)

![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2655284.png)

![4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine](/img/structure/B2655286.png)

![N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655294.png)

![N-[(3Ar,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2655296.png)